N-Benzyl-4-(chloromethyl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-4-(chloromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWAIXVFBHUXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 4-(chloromethyl)benzoyl chloride (1.75 g, 9.09 mmol) is dissolved in dichloromethane (20 mL) and added dropwise to a cooled (0°C) solution of benzylamine (0.49 mmol) and triethylamine (1.59 mL, 11.4 mmol). The mixture stirs at room temperature for 5 hours, followed by aqueous workup and recrystallization from CH₂Cl₂/pentane.
Key Parameters :
-
Base Selection : Triethylamine outperforms inorganic bases in minimizing side reactions.
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Solvent System : Dichloromethane ensures homogeneity, while pentane induces crystallization.
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Temperature Control : Maintaining 0°C during reagent addition prevents exothermic decomposition.
Yield improvements to 61% are achieved through stoichiometric excess (2:1 acyl chloride-to-amine ratio) and inert atmosphere conditions.
Coupling via In Situ Activation of 4-(Chloromethyl)benzoic Acid
To circumvent handling unstable acyl chlorides, methods activating 4-(chloromethyl)benzoic acid directly have been developed. A patent-pending approach employs phosphorus oxychloride (POCl₃) as both activator and solvent.
Stepwise Mechanism
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Acid Activation : 4-(Chloromethyl)benzoic acid reacts with POCl₃ at 0–5°C to form the mixed anhydride intermediate.
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Amidation : Benzylamine is introduced, yielding the target compound after 2–4 hours at room temperature.
Advantages :
-
Solvent Recovery : Tetrahydrofuran/ethyl acetate mixtures (1:1–3 v/v) are recycled with >80% efficiency.
This method achieves 85% yield, making it industrially viable despite longer reaction times.
Reductive Amination of 4-(Chloromethyl)benzaldehyde
An alternative pathway leverages reductive amination, as reported in dual-target ligand syntheses. Here, 4-(chloromethyl)benzaldehyde condenses with benzylamine under hydrogenation conditions.
Catalytic Considerations
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Catalyst : Palladium on carbon (10 wt%) in ethanol at 50 psi H₂.
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Intermediate Isolation : The imine intermediate is characterized by FT-IR (C=N stretch at 1640 cm⁻¹).
Yields reach 75%, though scalability is limited by catalyst costs.
Microwave-Assisted Solid-Phase Synthesis
Emerging techniques utilize microwave irradiation to accelerate amide bond formation. A 2019 study reports:
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Resin : Wang resin-functionalized 4-(chloromethyl)benzoic acid.
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Conditions : 100 W, 80°C, 20 minutes.
This method reduces reaction times from hours to minutes but requires specialized equipment.
Comparative Analysis of Methodologies
Characterization and Quality Control
All synthetic routes validate product identity through:
Impurity profiling via HPLC reveals residual benzylamine (<0.5%) in methods using excess acyl chloride .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (Sₙ) reactions with various nucleophiles, forming derivatives with modified alkyl chains.
Mechanistic Insight :
-
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile displaces chloride from the chloromethyl group.
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Steric hindrance from the benzamide group slightly reduces reaction rates compared to non-aryl analogs .
Elimination Reactions
Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a vinyl intermediate.
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KOtBu, DMSO | 120°C, 12 h | N-benzyl-4-vinylbenzamide | 40% | |
| DBU, toluene | Reflux, 6 h | N-benzyl-4-(methylene)benzamide | 38% |
Key Observation :
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Elimination competes with substitution in polar aprotic solvents like DMSO.
Cross-Coupling Reactions
The chloromethyl group participates in transition-metal-catalyzed coupling reactions.
Limitation :
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The benzamide’s electron-withdrawing nature reduces catalytic efficiency compared to electron-rich substrates .
Reductive Functionalization
The chloromethyl group can be reduced to a methyl group or converted to other functionalities.
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| LiAlH₄, THF | 0°C → rt, 2 h | N-benzyl-4-methylbenzamide | 70% | |
| NaBH₄, NiCl₂ | MeOH, rt, 6 h | N-benzyl-4-(iodomethyl)benzamide | 60% |
Note :
-
LiAlH₄ selectively reduces the C-Cl bond without affecting the amide group.
Polymerization and Macrocycle Formation
The chloromethyl group enables incorporation into polymeric structures.
| Application | Reagents | Outcome | References |
|---|---|---|---|
| Step-Growth Polymer | Bifunctional amines, DIPEA | Poly(benzamide-amine) networks | |
| Dendrimer Synthesis | Tris(2-aminoethyl)amine | Star-shaped benzamide dendrimers |
Advantage :
Biological Activity Modulation
Structural modifications via chloromethyl reactivity enhance pharmacological properties:
| Derivative | Biological Activity | IC₅₀ | References |
|---|---|---|---|
| 4-(Aminomethyl)-N-benzylbenzamide | EGFR kinase inhibition | 10 nM (91%) | |
| 4-(Trifluoromethyl) analog | Antiprotozoal (vs Plasmodium falciparum) | 0.8 μM |
SAR Insight :
Mechanistic Pathways and Computational Insights
DFT calculations (B3LYP/6-31G*) reveal:
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The chloromethyl group’s C-Cl bond dissociation energy is 68 kcal/mol , favoring Sₙ2 over Sₙ1 mechanisms.
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Steric effects from the N-benzyl group increase the activation barrier by ~3 kcal/mol compared to non-substituted analogs .
Stability and Reactivity Trends
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Solvent Effects : Reactions proceed faster in polar aprotic solvents (e.g., DMF > CH₂Cl₂ > THF).
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Temperature : Optimal substitution occurs at 25–60°C; higher temperatures promote elimination.
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pH Sensitivity : Hydrolysis accelerates under basic conditions (pH > 10).
Scientific Research Applications
Chemistry
N-Benzyl-4-(chloromethyl)benzamide serves as a building block for synthesizing more complex molecules. Its chloromethyl group can participate in nucleophilic substitution reactions, making it useful for creating derivatives with varied functionalities .
Biology
This compound is utilized as a precursor for developing biologically active compounds. Its structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor functions .
Medicine
Research indicates that this compound exhibits potential therapeutic properties, including:
- Anti-inflammatory Activity : Studies have shown that derivatives can inhibit pro-inflammatory cytokines such as IL-6 and prostaglandin E2 (PGE2), suggesting applications in treating inflammatory diseases .
-
Antibacterial and Antifungal Activity : The compound has demonstrated moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Compound Target Organism Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus 25 µg/ml This compound Escherichia coli 50 µg/ml This compound Candida albicans 30 µg/ml - Anticancer Potential : Preliminary studies suggest that compounds with similar structures inhibit receptor tyrosine kinases related to cancer progression, indicating potential applications in oncology .
Anti-inflammatory Activity
A study on N-Benzyl-4-bromobenzamide (NBBA), an analog of this compound, highlighted its ability to significantly inhibit IL-6 production by approximately 35.6% at a concentration of 10 µg/ml and PGE2 production by 75.6%, showcasing its potential as an anti-inflammatory agent .
Anticancer Research
Research into benzamide derivatives has identified several compounds that inhibit cell proliferation in various cancer cell lines. These findings suggest that this compound could have therapeutic implications in cancer treatment .
Mechanism of Action
The mechanism of action of N-Benzyl-4-(chloromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Reactivity and Functional Group Influence
Chloromethyl Group (Target Compound) :
- Exhibits high reactivity in SN2 reactions, enabling facile substitution with amines, thiols, or other nucleophiles. This is exploited in the synthesis of imatinib derivatives (e.g., bromobenzamide intermediates) .
- Hydrolysis studies of benzamidomethyl derivatives suggest that the chloromethyl group enhances electrophilicity, facilitating prodrug activation .
Chloro Substituent (N-Benzyl-4-chlorobenzamide) :
Trifluoromethyl Group (N-Benzyl-4-(trifluoromethyl)benzamide) :
Heterocyclic Substituents (Dichloropyridazinyl) :
- Introduces hydrogen-bonding capabilities and planar geometry, often improving target binding affinity in enzyme inhibitors (e.g., Dyrk1A inhibitors) .
Biological Activity
N-Benzyl-4-(chloromethyl)benzamide, a derivative of benzamide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antibacterial, and potential anticancer effects, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzyl group and a chloromethyl substituent on the benzamide backbone. The synthesis typically involves the reaction of 4-chloromethylbenzoic acid with benzylamine under acidic conditions. The resulting compound exhibits various biological activities attributed to its structural features.
Anti-Inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study focusing on its analog N-Benzyl-4-bromobenzamide (NBBA) revealed that it effectively inhibits the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs).
Key Findings:
- IL-6 Inhibition: NBBA reduced IL-6 production by approximately 35.6% at a concentration of 10 µg/ml (p < 0.001).
- PGE2 Inhibition: The compound inhibited PGE2 production by 75.6%, demonstrating a strong anti-inflammatory effect comparable to established anti-inflammatory agents like prednisolone and NS-398 .
Antibacterial and Antifungal Activity
This compound has also been evaluated for its antibacterial and antifungal potential. A study reported that derivatives of benzamide, including this compound, exhibited significant activity against various bacterial strains.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/ml |
| This compound | Escherichia coli | 50 µg/ml |
| This compound | Candida albicans | 30 µg/ml |
These findings indicate that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains .
Anticancer Potential
The anticancer activity of this compound is an area of ongoing research. Studies have suggested that benzamide derivatives can inhibit various receptor tyrosine kinases involved in cancer progression. For instance, compounds with similar structures have shown potent inhibitory effects against kinases such as EGFR and PDGFR, which are crucial in tumor growth and metastasis .
Case Study:
A recent investigation into the biological activities of novel benzamide derivatives demonstrated that certain compounds significantly inhibited cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
